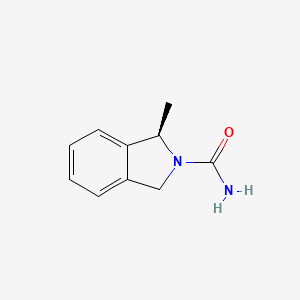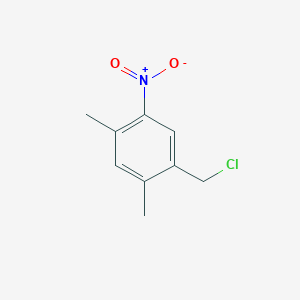
1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two methyl groups, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,4-dimethyl-5-nitrobenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethylation reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Major Products:
Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.
Reduction: 1-(Aminomethyl)-2,4-dimethyl-5-nitrobenzene.
Oxidation: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications .
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-nitrobenzene: Similar structure but lacks the methyl groups, making it less sterically hindered and potentially more reactive.
2-Chloromethyl-1,3-dioxolane: Contains a chloromethyl group but has a different ring structure, leading to different reactivity and applications.
Chloromethyl methyl ether: A simpler compound with a chloromethyl group attached to an ether, used primarily as an alkylating agent.
Uniqueness: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring. This combination influences its reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2,4-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,5H2,1-2H3 |
Clave InChI |
DKHXIHWDJSBNLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CCl)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
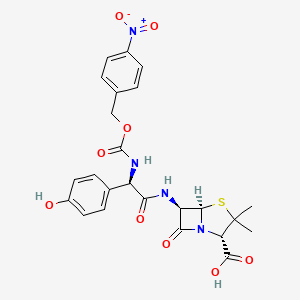
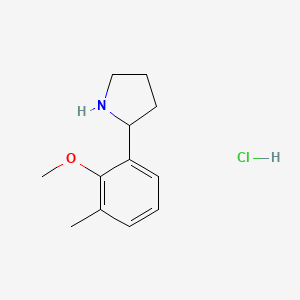
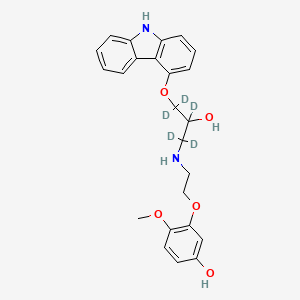
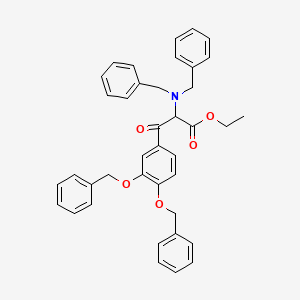
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
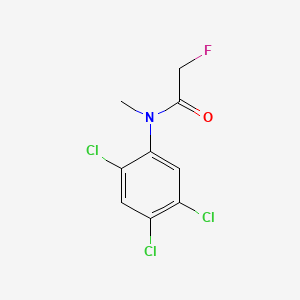
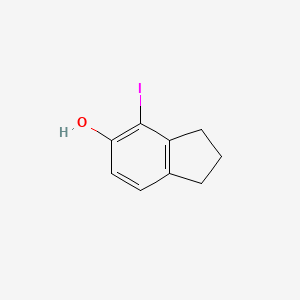
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)
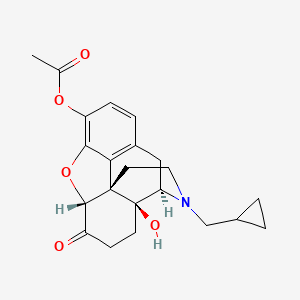
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
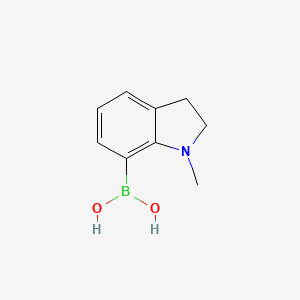
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
